1-(3-Amino-5-(trifluoromethyl)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(3-Amino-5-(trifluoromethyl)phenyl)-1-chloropropan-2-one is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-(trifluoromethyl)phenyl)-1-chloropropan-2-one typically involves the reaction of 3-amino-5-(trifluoromethyl)benzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness, scalability, and environmental considerations. Industrial methods may also incorporate advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-Amino-5-(trifluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-trifluoromethyl[1,2,4]-triazole: Shares the trifluoromethyl and amino groups but differs in the core structure.
1-(3-Amino-5-(trifluoromethyl)phenyl)-1-chloropropan-2-one: Similar in structure but may have different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9ClF3NO |
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Molecular Weight |
251.63 g/mol |
IUPAC Name |
1-[3-amino-5-(trifluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NO/c1-5(16)9(11)6-2-7(10(12,13)14)4-8(15)3-6/h2-4,9H,15H2,1H3 |
InChI Key |
VLEIWSDUALSIBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)N)C(F)(F)F)Cl |
Origin of Product |
United States |
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